

Introduction: The Significance of the Nitropyrazole Scaffold

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Compound of Interest

Compound Name: **1-benzyl-3-nitro-1H-pyrazole**

Cat. No.: **B2775820**

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1-Benzyl-3-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are recognized as "biologically privileged" scaffolds in medicinal chemistry.[1][2] The pyrazole ring system is a cornerstone in the design of numerous FDA-approved drugs due to its versatile chemical nature and ability to form key interactions with biological targets.[1] The introduction of a nitro group (-NO₂) and a benzyl group to the pyrazole core significantly modulates its electronic and steric properties, making it a valuable intermediate for creating libraries of potential drug candidates.[3][4]

Notably, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[5] This highlights the therapeutic potential of this scaffold in diseases driven by necrotic cell death, such as pancreatitis.[5] A thorough understanding of the physicochemical properties of the parent compound, **1-benzyl-3-nitro-1H-pyrazole**, is therefore critical for guiding lead optimization, formulation development, and structure-activity relationship (SAR) studies.

Molecular Structure and Core Properties

The foundational characteristics of **1-benzyl-3-nitro-1H-pyrazole** are summarized below. The molecule's structure is defined by an N-benzylated pyrazole ring bearing a nitro group at the C3 position.

Molecular Diagram

Caption: 2D structure of **1-benzyl-3-nitro-1H-pyrazole**.

Core Data Summary

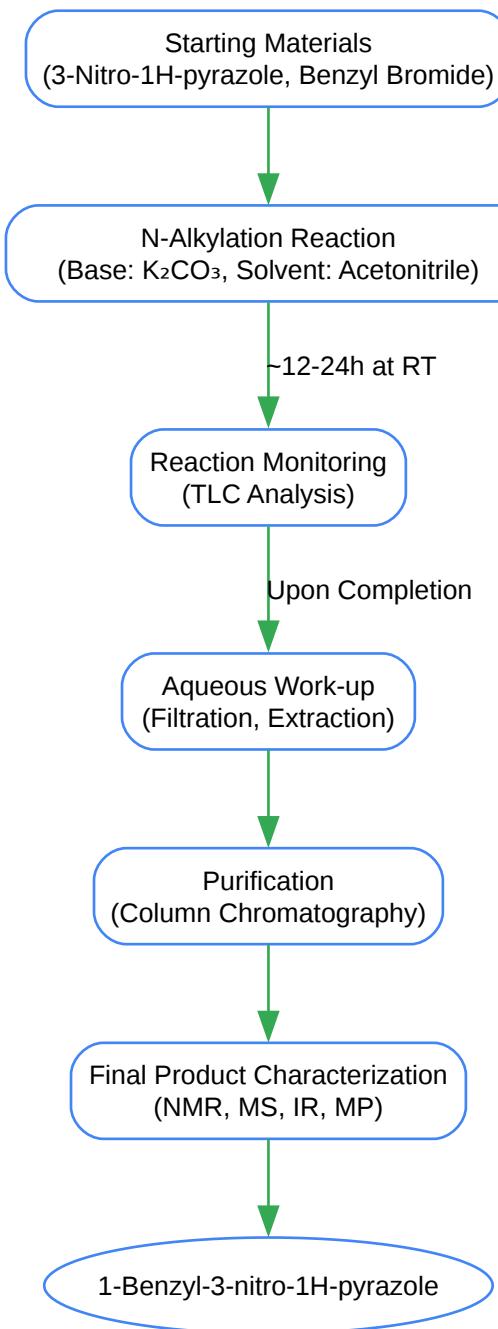
The following table summarizes key identifiers and computationally predicted physicochemical properties for the molecule. These predicted values serve as a crucial baseline for experimental verification.

Property	Value	Source
CAS Number	898053-27-5	[6] [7]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	[6]
Molecular Weight	203.20 g/mol	[6]
Boiling Point	379.9 ± 25.0 °C (Predicted)	[6]
Density	1.29 ± 0.1 g/cm ³ (Predicted)	[6]
pKa	-2.73 (Predicted)	[6]
XLogP3	1.7 (Predicted for 4-nitro isomer)	[8]

Synthesis and Purification Workflow

The synthesis of **1-benzyl-3-nitro-1H-pyrazole** is most commonly achieved via N-alkylation of 3-nitro-1H-pyrazole with a suitable benzylating agent. This approach is efficient and allows for modular synthesis of various analogues.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis and purification of **1-benzyl-3-nitro-1H-pyrazole**.

Experimental Protocol: N-Alkylation

This protocol is a representative method adapted from general procedures for pyrazole synthesis.[9][10]

Expertise & Rationale:

- **Choice of Base:** A mild inorganic base like potassium carbonate (K_2CO_3) is used to deprotonate the pyrazole nitrogen. This increases its nucleophilicity, facilitating the SN_2 reaction with benzyl bromide, while minimizing side reactions.
- **Choice of Solvent:** Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for this type of reaction, as they effectively solvate the cation of the base without interfering with the nucleophile.
- **Monitoring:** Thin-layer chromatography (TLC) is a critical self-validating step. By comparing the reaction mixture to spots of the starting materials, one can unequivocally determine when the reaction has gone to completion, preventing unnecessary heating or extended reaction times.

Step-by-Step Methodology:

- To a solution of 3-nitro-1H-pyrazole (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq).
- Stir the suspension at room temperature for 15 minutes to ensure proper mixing.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-24 hours.
- Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the 3-nitro-1H-pyrazole spot has been completely consumed.
- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure **1-benzyl-3-nitro-1H-pyrazole**.
- Confirm the structure and purity using the analytical methods described in Section 5.

Spectroscopic and Structural Analysis

Structural elucidation and purity confirmation are paramount. The following sections describe the expected spectral characteristics of the title compound based on data from analogous structures and fundamental principles.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Aromatic Protons (Benzyl): A multiplet integrating to 5 protons is expected between δ 7.20-7.40 ppm.
- Aromatic Protons (Pyrazole): Two doublets are expected. The proton at the C5 position (H5) should appear downfield (approx. δ 7.8-8.0 ppm) compared to the proton at the C4 position (H4, approx. δ 7.0-7.2 ppm) due to anisotropic effects and proximity to the N-benzyl group.
- Methylene Protons (-CH₂-): A characteristic singlet integrating to 2 protons is expected around δ 5.4-5.6 ppm.

¹³C NMR:

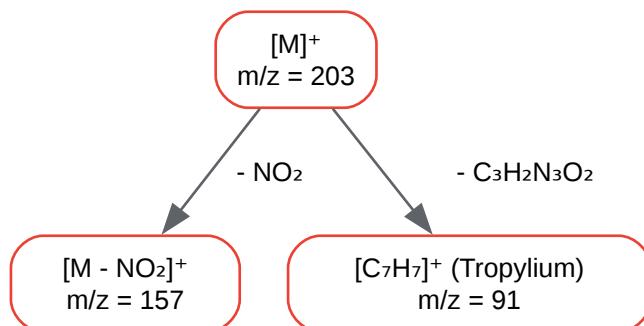
- Aromatic Carbons (Benzyl): Signals are expected in the δ 127-138 ppm range.
- Aromatic Carbons (Pyrazole): The C3 carbon bearing the nitro group will be significantly downfield (δ >150 ppm). The C5 and C4 carbons will appear in the aromatic region, typically between δ 110-135 ppm.
- Methylene Carbon (-CH₂-): A signal is expected around δ 50-55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

- Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z = 203.

- Key Fragmentation Pathways: A common fragmentation pattern for benzyl-substituted heterocycles is the formation of the highly stable benzyl cation or tropylium ion at $m/z = 91$. Another expected fragmentation is the loss of the nitro group (NO_2 , 46 Da), leading to a fragment at $m/z = 157$ ($[\text{M}-\text{NO}_2]^+$).



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Caption: Predicted primary fragmentation pathways for **1-benzyl-3-nitro-1H-pyrazole** in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

- NO_2 Stretch: Two strong, characteristic absorption bands are expected for the nitro group: an asymmetric stretch around $1530\text{-}1550\text{ cm}^{-1}$ and a symmetric stretch around $1340\text{-}1360\text{ cm}^{-1}$.
- Aromatic C-H Stretch: Absorption bands will appear above 3000 cm^{-1} .
- Aromatic C=C Stretch: Medium to weak bands will be present in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Aliphatic C-H Stretch: Bands for the methylene group will appear just below 3000 cm^{-1} .

Stability and Handling

- Thermal Stability: Nitropyrazole derivatives are known for their high thermal stability and resistance to oxidation.^[4] The aromatic nature of both the pyrazole and benzyl rings contributes to the overall robustness of the molecule.

- Handling: As with all laboratory chemicals, **1-benzyl-3-nitro-1H-pyrazole** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment to prevent potential degradation.

Conclusion and Future Perspectives

1-benzyl-3-nitro-1H-pyrazole is a synthetically accessible and valuable chemical building block. This guide has outlined its core physicochemical properties, provided a robust workflow for its synthesis, and detailed the expected outcomes of key analytical characterization techniques. The predicted properties and spectral data herein provide a solid foundation for any researcher beginning work with this compound.

Future research should focus on obtaining experimental data for properties such as melting point, solubility, and LogP to validate the predictive models. Furthermore, single-crystal X-ray diffraction would provide definitive structural confirmation. Given its linkage to potent kinase inhibitors, further exploration of its biological activity and its use in the synthesis of new chemical entities for drug discovery programs is highly warranted.

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